CP681301

Description

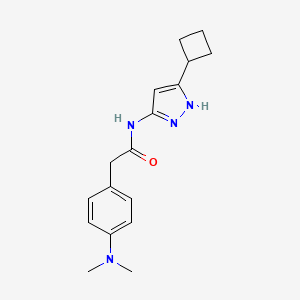

Properties

Molecular Formula |

C17H22N4O |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-[4-(dimethylamino)phenyl]acetamide |

InChI |

InChI=1S/C17H22N4O/c1-21(2)14-8-6-12(7-9-14)10-17(22)18-16-11-15(19-20-16)13-4-3-5-13/h6-9,11,13H,3-5,10H2,1-2H3,(H2,18,19,20,22) |

InChI Key |

PGTNTDKBRSQDNM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC(=O)NC2=NNC(=C2)C3CCC3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CP-681301: A Potent CDK5 Inhibitor for Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-681301 is a potent and highly specific, brain-permeable inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[1] This technical guide delves into the core mechanism of action of CP-681301, with a particular focus on its therapeutic potential in the context of glioblastoma (GBM). By targeting the CDK5-CREB1 signaling axis, CP-681301 disrupts the self-renewal and proliferation of glioma stem cells (GSCs), a key driver of tumor recurrence and therapeutic resistance. This document provides a comprehensive overview of the available preclinical data, including its effects on signaling pathways, quantitative efficacy in cellular and animal models, and detailed experimental methodologies.

Introduction to CP-681301 and its Target: CDK5

Cyclin-Dependent Kinase 5 (CDK5) is a unique member of the CDK family of serine/threonine kinases. Unlike other CDKs that are primarily involved in cell cycle regulation, CDK5 is most active in post-mitotic neurons and plays a crucial role in neuronal development, migration, and synaptic plasticity. However, aberrant CDK5 activity has been implicated in the pathogenesis of several neurodegenerative diseases and various cancers, including glioblastoma.[2]

In the context of glioblastoma, CDK5 is overexpressed and its signaling pathway is often hyperactivated.[3] This aberrant activation is linked to the maintenance of the glioma stem cell (GSC) population, which is responsible for tumor initiation, progression, and resistance to conventional therapies. CP-681301 has emerged as a promising therapeutic agent due to its high specificity for CDK5.

Core Mechanism of Action: Inhibition of the CDK5-CREB1 Signaling Pathway

The primary mechanism of action of CP-681301 is the direct inhibition of CDK5 kinase activity. This inhibition disrupts a critical signaling pathway in glioma stem cells involving the transcription factor cAMP response element-binding protein (CREB1).

The CDK5-CREB1 Signaling Axis in Glioma Stem Cells:

-

CDK5 Activation: In GSCs, CDK5 is aberrantly activated.

-

CREB1 Phosphorylation: Activated CDK5 directly binds to and phosphorylates CREB1 at the Serine 133 residue. This phosphorylation event is independent of the canonical PKA/cAMP signaling pathway that typically activates CREB1.

-

Gene Transcription: Phosphorylated CREB1 acts as a transcription factor, promoting the expression of genes essential for GSC self-renewal and survival. These include key stem cell markers such as SOX2, OLIG2, and CD133.

-

Tumor Progression: The sustained activation of this pathway contributes to the maintenance of the GSC pool, leading to tumor growth and recurrence.

CP-681301's Point of Intervention:

CP-681301 acts as an ATP-competitive inhibitor of CDK5, effectively blocking its kinase activity. By inhibiting CDK5, CP-681301 prevents the phosphorylation of CREB1. This leads to a downstream cascade of events that ultimately undermines the viability of glioma stem cells.

dot

Caption: Logical flow of CP-681301's mechanism of action.

Quantitative Data on the Efficacy of CP-681301

In Vitro Efficacy

CP-681301 has demonstrated potent and specific activity against glioma stem cells in vitro.

| Parameter | Cell Line/Model | Concentration | Effect | Reference |

| Cytotoxicity | Glioma Stem Cell (GSC) cultures | 1 µM (96 h) | Variably cytotoxic | [4] |

| Normal Human Neuro-progenitors (NHNPs) | 1 µM (96 h) | Not toxic | [4] | |

| Stem Cell Marker Expression | GSCs | 10, 50 µM (48 h) | Decreased expression of CD133, OLIG2, SOX2, and Ki67 | [5] |

| CREB1 Phosphorylation | GSCs | 0.5, 1 µM | Suppressed CREB Ser133 phosphorylation | [4][5] |

| Kinase Activity | CDK5-p35 and CDK5-p25 | 1 µM | Completely abolishes activity | [5] |

In Vivo Efficacy

Preclinical studies using animal models of glioblastoma have shown the anti-tumor activity of CP-681301.

| Animal Model | Treatment | Outcome | Reference |

| Drosophila melanogaster (adult) | 1 mM (fed for 10 days) | Reduced active phospho-dCdk5, reduced self-renewal of stem cells, increased neuronal marker expression, increased median survival by 2.8-fold | [4] |

| Mouse Glioma Xenografts | Not specified | Reduces self-renewal | [4] |

Note: Detailed quantitative in vivo efficacy data such as percentage of tumor growth inhibition and specific survival benefits in mouse models are not extensively available in the public domain.

Experimental Protocols

CDK5 Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds like CP-681301 on CDK5.

Objective: To measure the kinase activity of CDK5 in the presence of an inhibitor.

Materials:

-

Recombinant active CDK5/p25 complex

-

Histone H1 (as a substrate)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., MOPS, MgCl₂)

-

CP-681301 (or other inhibitors)

-

SDS-PAGE gels and blotting apparatus

-

Phosphorimager

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the kinase buffer, recombinant CDK5/p25, and the substrate (Histone H1).

-

Inhibitor Addition: Add varying concentrations of CP-681301 to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at a controlled temperature for a specific duration to allow for phosphorylation.

-

Reaction Termination: Stop the reaction, for example, by adding SDS-PAGE loading buffer.

-

Electrophoresis and Autoradiography: Separate the reaction products by SDS-PAGE. Transfer the proteins to a membrane and visualize the phosphorylated Histone H1 using a phosphorimager.

-

Quantification: Quantify the band intensities to determine the extent of inhibition at different concentrations of CP-681301 and calculate the IC50 value.

dot

Caption: Experimental workflow for a CDK5 kinase assay.

In Vivo Glioblastoma Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of CP-681301.

Objective: To assess the anti-tumor activity of CP-681301 in a mouse model of glioblastoma.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Human glioblastoma cell line or patient-derived GSCs

-

Stereotactic apparatus for intracranial injection

-

CP-681301 formulation for in vivo administration

-

Calipers for tumor measurement (for subcutaneous models)

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

-

Tumor Implantation: Implant human glioblastoma cells or GSCs either subcutaneously or orthotopically (intracranially) into immunocompromised mice.

-

Tumor Growth: Allow tumors to establish and reach a palpable or detectable size.

-

Treatment: Randomize mice into treatment and control groups. Administer CP-681301 (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives a vehicle.

-

Monitoring: Monitor tumor growth regularly using calipers (for subcutaneous tumors) or bioluminescence imaging (for orthotopic tumors). Monitor the general health and body weight of the mice.

-

Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor size limit, signs of morbidity, or a specific study duration).

-

Data Analysis: Analyze the data to determine the effect of CP-681301 on tumor growth inhibition and overall survival.

Signaling Pathway Visualization

dot

Caption: Inhibition of the CDK5-CREB1 signaling pathway by CP-681301.

Conclusion

CP-681301 is a specific inhibitor of CDK5 that targets a key vulnerability in glioma stem cells. Its mechanism of action, centered on the disruption of the CDK5-CREB1 signaling pathway, leads to a reduction in GSC self-renewal and proliferation. The available preclinical data supports its potential as a therapeutic agent for glioblastoma. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as comprehensive in vivo efficacy studies, will be crucial for its clinical translation. This technical guide provides a foundational understanding of the core mechanism of CP-681301 for researchers and drug development professionals in the field of oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. CDK5 Knockdown inhibits proliferation and induces apoptosis and Cell Cycle Arrest in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Glioblastoma Tumor Modeling via Stereotaxic Injection in Mice for Tumor Progression Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of GLO1 in Glioblastoma Multiforme Increases DNA-AGEs, Stimulates RAGE Expression, and Inhibits Brain Tumor Growth in Orthotopic Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CP681301: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP681301 is a potent and highly specific inhibitor of Cyclin-Dependent Kinase 5 (CDK5), a key regulator of neuronal development and function that has also been implicated in the pathogenesis of various cancers, including glioma. This technical guide provides a comprehensive overview of the chemical structure, synthetic approaches, and detailed biological activity of this compound. It includes a summary of its effects on glioma stem cells (GSCs), detailing its mechanism of action through the inhibition of the CDK5-CREB1 signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, neuroscience, and drug development.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the following chemical structure:

Chemical Name: 4-(5-fluoro-2-methoxyphenyl)-N-(5-methyl-1H-pyrazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

CAS Number: 865317-32-4

Molecular Formula: C₁₆H₁₄FN₅O₃

Molecular Weight: 359.32 g/mol

(Structure validation and properties are based on publicly available chemical databases.)

Synthesis of this compound

A plausible synthetic route could involve the initial formation of a substituted pyrazole ring, followed by the construction of the pyridazinone ring system through cyclization reactions. The final step would likely be an amidation reaction to couple the pyrazole and pyridazinone moieties.

General Synthetic Approach for Pyrazole Derivatives:

The synthesis of pyrazole derivatives, which form a core component of this compound, can be achieved through various methods. A common and well-established method is the Knorr pyrazole synthesis , which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1] The reaction proceeds through the formation of an imine followed by an enamine, which then cyclizes to form the pyrazole ring.[1] Variations of this method allow for the introduction of different substituents on the pyrazole ring.

Another versatile method is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. This approach offers good control over regioselectivity and is suitable for creating a wide range of substituted pyrazoles.

Multicomponent reactions have also emerged as an efficient strategy for the synthesis of complex pyrazole derivatives in a single step from simple starting materials.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of CDK5, an atypical cyclin-dependent kinase that plays a crucial role in neuronal function and has been implicated in the survival and self-renewal of glioma stem cells (GSCs).

In Vitro Efficacy

This compound has demonstrated significant activity against GSCs in vitro. The primary mechanism of action involves the inhibition of the CDK5-CREB1 signaling pathway.

| Parameter | Cell Line(s) | Concentration | Effect | Reference |

| CDK5 Kinase Inhibition | Recombinant CDK5/p25 | IC₅₀ not specified | Potent inhibition | Mukherjee S, et al. (2018) |

| GSC Viability | Patient-derived GSCs | 1 µM | Significant reduction in viability | Mukherjee S, et al. (2018) |

| CREB1 Phosphorylation | Patient-derived GSCs | 1 µM | Inhibition of CREB1 phosphorylation at Ser133 | Mukherjee S, et al. (2018) |

| Stem Cell Marker Expression | Patient-derived GSCs | 1 µM | Downregulation of SOX2, OLIG2, and NESTIN | Mukherjee S, et al. (2018) |

| Self-Renewal (Neurosphere Formation) | Patient-derived GSCs | 1 µM | Significant reduction in neurosphere formation | Mukherjee S, et al. (2018) |

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a mouse orthotopic xenograft model of human glioma.

| Parameter | Animal Model | Dosage and Administration | Effect | Reference |

| Tumor Growth | Orthotopic GSC xenografts in mice | 50 mg/kg, oral gavage, daily | Significant reduction in tumor growth | Mukherjee S, et al. (2018) |

| Survival | Orthotopic GSC xenografts in mice | 50 mg/kg, oral gavage, daily | Increased median survival | Mukherjee S, et al. (2018) |

| Target Engagement | Tumor tissue from treated mice | 50 mg/kg, oral gavage, daily | Reduced pCREB1 levels | Mukherjee S, et al. (2018) |

Signaling Pathway

The following diagram illustrates the CDK5-CREB1 signaling pathway and the point of intervention by this compound.

Caption: CDK5-CREB1 signaling pathway in glioma stem cells and inhibition by this compound.

Experimental Protocols

The following are summaries of key experimental protocols adapted from Mukherjee S, et al. Cell Rep. 2018 May 8;23(6):1651-1664.

Cell Culture

Patient-derived glioma stem cells (GSCs) were cultured in serum-free neurobasal medium supplemented with N2 and B27 supplements, EGF, and FGF. Cells were maintained as neurospheres in non-adherent flasks.

In Vitro Kinase Assay

The inhibitory activity of this compound against recombinant CDK5/p25 was determined using a radiometric filter plate assay. The assay measured the incorporation of ³³P-ATP into a histone H1 substrate.

Western Blotting

GSCs were treated with this compound (1 µM) for 24 hours. Cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins were transferred to a PVDF membrane and probed with primary antibodies against pCREB1 (Ser133), CREB1, SOX2, OLIG2, NESTIN, and β-actin.

Neurosphere Formation Assay

Single-cell suspensions of GSCs were plated in 96-well plates at a density of 100 cells/well in the presence of this compound (1 µM) or vehicle control. The number of neurospheres formed was quantified after 10-14 days.

In Vivo Xenograft Studies

Female athymic nude mice were intracranially implanted with human GSCs. Once tumors were established (as determined by bioluminescence imaging), mice were randomized to receive either vehicle control or this compound (50 mg/kg) daily by oral gavage. Tumor growth was monitored by bioluminescence imaging, and survival was recorded.

Caption: A simplified workflow of the key in vitro and in vivo experiments.

Conclusion

This compound is a potent and specific CDK5 inhibitor with significant anti-tumor activity in preclinical models of glioma. Its ability to target the CDK5-CREB1 signaling pathway, which is crucial for the self-renewal of glioma stem cells, makes it a promising candidate for further development as a therapeutic agent for glioblastoma and potentially other malignancies driven by aberrant CDK5 activity. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its structure, synthesis, and biological rationale for its use in oncology.

References

The Role of CP681301 in the Abrogation of Glioma Stem Cell Self-Renewal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat human cancers, largely due to a subpopulation of glioma stem cells (GSCs) that drive tumor initiation, progression, and therapeutic resistance. These GSCs possess the ability to self-renew, a critical process for sustained tumor growth. Recent research has identified Cyclin-Dependent Kinase 5 (CDK5) as a pivotal regulator of GSC self-renewal. The small molecule inhibitor, CP681301, has emerged as a potent and specific antagonist of CDK5 activity, demonstrating significant promise in preclinical models by disrupting GSC self-renewal and attenuating tumor growth. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key signaling pathways, and detailed experimental protocols for investigating its role in glioma stem cell biology.

Introduction to this compound and Glioma Stem Cell Self-Renewal

Glioma stem cells are characterized by their capacity for self-renewal and differentiation, properties that contribute to the hierarchical organization of glioblastoma and its notorious recurrence.[1] The self-renewal process is tightly regulated by a complex network of signaling pathways.[2] Elevated expression and aberrant activation of CDK5 have been identified in GBM, correlating with poor patient prognosis.[3] CDK5, in conjunction with its co-activator p35, drives GSC self-renewal through the phosphorylation and activation of the transcription factor cAMP-response element-binding protein (CREB1).[4][5][6]

This compound is a highly specific, brain-permeable small molecule inhibitor of CDK5.[7] It has been shown to effectively suppress the self-renewal and proliferation of GSCs both in vitro and in ex vivo xenograft models.[8] This guide will delve into the molecular mechanisms underlying the therapeutic potential of this compound in targeting the CDK5-CREB1 signaling axis in glioma stem cells.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of CDK5. By binding to CDK5, this compound prevents the phosphorylation of its downstream substrates, most notably CREB1 at the serine 133 residue.[6][9] This inhibition is independent of the canonical PKA/cAMP signaling pathway that also regulates CREB1.[4][5] The suppression of CREB1 phosphorylation leads to the downregulation of its transcriptional targets, which include key genes involved in stemness and self-renewal, such as SOX2 and OLIG2.[8]

Signaling Pathway

The core signaling pathway affected by this compound in glioma stem cells is the CDK5-CREB1 axis. Aberrantly activated CDK5 directly phosphorylates CREB1, leading to the transcription of genes that maintain the self-renewal capacity of GSCs. This compound disrupts this cascade at its origin by inhibiting CDK5.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on glioma stem cells as reported in the literature.

| Table 1: In Vitro Inhibition of GSC Marker Expression by this compound | |

| Treatment | Effect on Protein Expression |

| This compound (10 µM, 48h) | Reduction in CD133, OLIG2, SOX2, and Ki67 |

| This compound (50 µM, 48h) | Significant reduction in CD133, OLIG2, SOX2, and Ki67 |

| Table 2: Ex Vivo Inhibition of GSC Markers in Xenograft Tumors by this compound | |

| Treatment | Effect on Protein Staining (Immunohistochemistry) |

| This compound (10 µM, 48h) | Reduction in active CDK5 and Ki67 staining |

| This compound (50 µM, 48h) | Significant reduction in active CDK5 and Ki67 staining |

| Table 3: Inhibition of CREB1 Phosphorylation by this compound | |

| Treatment | Effect on Protein Phosphorylation |

| This compound (0.5 µM) | Suppression of CREB1 Ser133 phosphorylation |

| This compound (1.0 µM) | Further suppression of CREB1 Ser133 phosphorylation |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Sphere Formation Assay

This assay assesses the self-renewal capacity of GSCs in vitro.

Protocol:

-

Cell Culture: Culture patient-derived GSCs in serum-free neural stem cell medium supplemented with EGF and FGF.

-

Dissociation: Dissociate neurospheres into a single-cell suspension using a gentle enzymatic dissociation reagent (e.g., Accutase).

-

Seeding: Plate single cells at a low density (e.g., 1000 cells/well) in 96-well ultra-low attachment plates.

-

Treatment: Add this compound at desired concentrations (e.g., 10 µM and 50 µM) or a vehicle control (e.g., DMSO) to the wells.

-

Incubation: Incubate the plates for 7-10 days at 37°C in a humidified incubator with 5% CO2.

-

Analysis: Count the number of neurospheres (diameter > 50 µm) and measure their size using an inverted microscope and imaging software. A reduction in the number and size of spheres in treated wells indicates inhibition of self-renewal.

Limiting Dilution Assay

This assay provides a quantitative measure of the frequency of sphere-forming (i.e., self-renewing) cells within a GSC population.[10]

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of GSCs as described for the sphere formation assay.

-

Serial Dilution: Perform serial dilutions of the cell suspension to achieve concentrations ranging from a high number of cells per well (e.g., 100) down to a single cell per well.

-

Plating: Plate the diluted cells in 96-well ultra-low attachment plates with multiple replicates for each dilution.

-

Treatment: Add this compound or vehicle control to the wells.

-

Incubation: Incubate for 10-14 days.

-

Scoring: Score each well as positive or negative for sphere formation.

-

Analysis: Use Extreme Limiting Dilution Analysis (ELDA) software to calculate the stem cell frequency in treated versus control groups.[10]

Western Blotting for Phosphorylated Proteins

This technique is used to detect and quantify the levels of specific proteins and their phosphorylated forms.[7][11]

Protocol:

-

Cell Lysis: Lyse GSCs treated with this compound or vehicle with a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[7]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-CREB1 (Ser133), anti-CREB1, anti-CDK5, anti-SOX2, anti-OLIG2, and a loading control like anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Immunohistochemistry (IHC)

IHC is used to visualize the expression and localization of proteins within tissue sections.[1][12]

Protocol:

-

Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) sections from glioma patient tumors or xenografts.

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol washes.[1]

-

Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigens.[12]

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a serum-based blocking solution.[12]

-

Primary Antibody Incubation: Incubate the sections overnight at 4°C with primary antibodies against the target proteins (e.g., p-CDK5, Ki67).

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize the staining with a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[1]

-

Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.[1]

-

Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

Analysis: Examine the slides under a microscope to assess the intensity and localization of the protein staining.

Conclusion

This compound represents a promising therapeutic agent for the treatment of glioblastoma by specifically targeting the self-renewal capacity of glioma stem cells. Its mechanism of action, centered on the inhibition of the CDK5-CREB1 signaling axis, provides a clear rationale for its development. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the efficacy of this compound and to explore the broader role of CDK5 in glioma biology. Continued research in this area is crucial for translating these preclinical findings into effective clinical therapies for glioblastoma patients.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fenbendazole as an Anticancer Agent? A Case Series of Self-Administration in Three Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. CDK5 Inhibition Resolves PKA/cAMP-Independent Activation of CREB1 Signaling in Glioma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Cdk5 activity in the brain – multiple paths of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. STEM-30. CDK5 INHIBITION RESOLVES PKA/cAMP-INDEPENDENT ACTIVATION OF CREB1 SIGNALING IN GLIOMA STEM CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of CP681301 in Modulating the CDK5-CREB1 Signaling Pathway in Glioma Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat human cancers, largely due to the presence of a subpopulation of glioma stem cells (GSCs) that drive tumor initiation, progression, and therapeutic resistance. Recent research has identified the Cyclin-Dependent Kinase 5 (CDK5) signaling pathway as a critical regulator of GSC self-renewal and survival. This technical guide provides an in-depth exploration of the novel small molecule inhibitor, CP681301, and its mechanism of action in targeting the CDK5-CREB1 signaling axis. We will detail the preclinical evidence demonstrating the potent anti-tumor effects of this compound, present quantitative data on its efficacy, and provide comprehensive protocols for the key experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers and drug development professionals working to advance novel therapeutics for glioblastoma.

Introduction: The CDK5-CREB1 Signaling Axis in Glioma Stem Cells

Cyclin-Dependent Kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function.[1] Unlike other CDKs, CDK5 is not directly involved in cell cycle regulation in normal cells. However, in the context of glioblastoma, CDK5 is often aberrantly activated and has been implicated in promoting the self-renewal and tumorigenicity of glioma stem cells (GSCs).[2][3]

One of the key downstream effectors of CDK5 in GSCs is the transcription factor CREB1 (cAMP response element-binding protein 1). In a departure from the canonical cAMP/PKA-dependent activation, CDK5 has been shown to directly phosphorylate CREB1 at its serine 133 residue, leading to its activation.[4][5] This activation of CREB1 is critical for the maintenance of the GSC phenotype and the expression of genes associated with self-renewal and proliferation. The direct regulation of CREB1 by CDK5 presents a unique, non-canonical signaling pathway that is a compelling target for therapeutic intervention in glioblastoma.[3]

This compound: A Potent Inhibitor of the CDK5-CREB1 Pathway

This compound is a highly specific, brain-permeable small molecule inhibitor of CDK5.[6] It has demonstrated significant anti-proliferative and anti-tumor activity in preclinical models of glioblastoma by directly targeting the aberrant CDK5-CREB1 signaling axis within GSCs.[5][7]

Mechanism of Action

This compound exerts its therapeutic effects by competitively binding to the ATP-binding pocket of CDK5, thereby inhibiting its kinase activity. This inhibition prevents the CDK5-mediated phosphorylation of CREB1 at serine 133.[5][7] The suppression of CREB1 activation leads to the downregulation of its target genes, which are essential for GSC self-renewal and proliferation.[4] Consequently, treatment with this compound results in a reduction of the GSC population, decreased tumor growth, and increased survival in preclinical models.[5]

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on glioma stem cells.

| In Vitro Efficacy of this compound on Glioma Stem Cells | ||||

| Cell Line | Treatment | Parameter Measured | Result | Reference |

| GBM121 GSCs | This compound (0, 10, 50 µM; 48 h) | pCDK5 Protein Level | Dose-dependent decrease | [5][7] |

| GBM39 GSCs | This compound (0, 10, 50 µM; 48 h) | pCDK5 Protein Level | Dose-dependent decrease | [5][7] |

| GSCs | This compound (0, 0.5, 1 µM) | p-CREB1 (Ser133) Expression | Dose-dependent suppression | [7] |

| GSCs | This compound (0, 10, 50 µM; 48 h) | CD133, OLIG2, SOX2 Expression | Dose-dependent decrease | [5][7] |

| GSCs | This compound (0, 10, 50 µM; 48 h) | Ki67 Proliferation Marker | Dose-dependent decrease | [5][7] |

| GBM121 GSCs | This compound | Sphere Formation | Reduction from 77.87% to 52.31% | [5] |

| GBM39 GSCs | This compound | Sphere Formation | Reduction from 77.93% to 53.88% | [5] |

| GSC Cultures | This compound (1 µM; 96 h) | Cytotoxicity | Variably cytotoxic to GSCs | [7] |

| Normal Human Neuro-progenitors (NHNPs) | This compound (1 µM; 96 h) | Cytotoxicity | Not toxic | [7] |

| In Vivo and Ex Vivo Efficacy of this compound | ||||

| Model | Treatment | Parameter Measured | Result | Reference |

| Mouse Xenograft Explant Culture (GBM121 & GBM39) | This compound (0, 10, 50 µM; 48 h) | pCDK5 and Ki67 Staining | Significant reduction | [5] |

| Mouse Xenograft Explant Culture (GBM121 & GBM39) | This compound (0, 10, 50 µM; 48 h) | CD133, SOX2, OLIG2 Expression | Dose-dependent decrease | [5] |

| Drosophila Brain Tumor Model (brat-RNAi) | This compound (1 mM; fed for 10 days) | Median Survival | 2.85-fold increase | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound and the CDK5-CREB1 signaling pathway.

Patient-Derived Glioma Stem Cell (GSC) Culture

This protocol outlines the procedure for establishing and maintaining GSC cultures from fresh patient tumor specimens.

Materials:

-

Freshly resected glioblastoma tissue

-

DMEM/F12 medium

-

B27 supplement

-

N2 supplement

-

Recombinant human epidermal growth factor (EGF)

-

Recombinant human basic fibroblast growth factor (bFGF)

-

Penicillin-Streptomycin

-

Accutase or similar dissociation reagent

-

ACK lysis buffer

-

Sterile cell strainers (e.g., 70 µm)

-

Non-adherent culture flasks or plates

Procedure:

-

Obtain fresh tumor tissue from surgical resection in sterile collection medium on ice.

-

Wash the tissue multiple times with sterile, ice-cold phosphate-buffered saline (PBS).

-

Mechanically mince the tissue into small fragments (approximately 1 mm³) using sterile scalpels.

-

Transfer the minced tissue to a conical tube and incubate with a dissociation reagent (e.g., Accutase) at 37°C with gentle agitation for 15-30 minutes.

-

Neutralize the dissociation reagent with culture medium and gently triturate the cell suspension to further dissociate clumps.

-

Pass the cell suspension through a sterile cell strainer to remove any remaining tissue fragments.

-

Pellet the cells by centrifugation and resuspend in ACK lysis buffer to remove red blood cells. Incubate for 5 minutes at room temperature.

-

Wash the cells with PBS and resuspend in complete neurosphere medium (DMEM/F12 supplemented with B27, N2, EGF, bFGF, and Penicillin-Streptomycin).

-

Plate the cells in non-adherent culture flasks or plates and incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Monitor for the formation of neurospheres, which typically appear within 7-14 days.

-

Passage the GSCs by dissociating the neurospheres and replating in fresh medium.

Western Blot Analysis of Protein Phosphorylation and Expression

This protocol details the detection of total and phosphorylated proteins (e.g., CDK5, p-CDK5, CREB1, p-CREB1) in GSC lysates.

Materials:

-

GSC cultures

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-CDK5, anti-p-CDK5, anti-CREB1, anti-p-CREB1 Ser133, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat GSC cultures with the desired concentrations of this compound for the specified duration.

-

Harvest the cells and lyse them in ice-cold RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

In Vitro Kinase Assay for CDK5 Activity

This protocol describes how to assess the direct inhibitory effect of this compound on the kinase activity of CDK5 towards its substrate, CREB1.

Materials:

-

Recombinant active CDK5/p25 or CDK5/p35 complex

-

Recombinant CREB1 protein

-

This compound

-

Kinase assay buffer

-

[γ-³²P]ATP or a non-radioactive ATP analog for detection

-

SDS-PAGE gels

-

Autoradiography film or appropriate detection system for non-radioactive methods

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant active CDK5, and recombinant CREB1 substrate.

-

Add varying concentrations of this compound or vehicle control to the reaction mixtures and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film to visualize the phosphorylated CREB1.

-

Alternatively, for non-radioactive methods, use a phosphospecific antibody to detect phosphorylated CREB1 by Western blot.

-

Quantify the level of CREB1 phosphorylation to determine the dose-dependent inhibitory effect of this compound.

Immunohistochemistry (IHC) on Xenograft Tumors

This protocol details the staining of xenograft tumor sections to evaluate the in vivo effects of this compound on protein expression and cell proliferation.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections from xenograft models

-

Xylene and graded ethanol series

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution

-

Blocking buffer (e.g., normal goat serum)

-

Primary antibodies (e.g., anti-p-CDK5, anti-Ki67)

-

Biotinylated secondary antibodies

-

Streptavidin-HRP conjugate

-

DAB chromogen substrate

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform antigen retrieval by heating the slides in antigen retrieval solution.

-

Quench endogenous peroxidase activity by incubating the sections in hydrogen peroxide solution.

-

Block non-specific antibody binding with a blocking buffer.

-

Incubate the sections with the primary antibody overnight at 4°C.

-

Wash the sections with PBS.

-

Incubate with a biotinylated secondary antibody.

-

Wash and then incubate with streptavidin-HRP conjugate.

-

Develop the signal with DAB chromogen substrate.

-

Counterstain the sections with hematoxylin.

-

Dehydrate the sections through a graded ethanol series and xylene, and coverslip with mounting medium.

-

Image the stained sections using a microscope and quantify the staining intensity and the percentage of positive cells.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound as a targeted agent against glioblastoma. By specifically inhibiting the non-canonical CDK5-CREB1 signaling pathway in glioma stem cells, this compound effectively reduces the self-renewal and proliferative capacity of these key drivers of tumor progression. The detailed experimental protocols provided in this guide offer a framework for further investigation into the nuances of this signaling pathway and the development of next-generation CDK5 inhibitors. Future research should focus on optimizing the delivery of this compound across the blood-brain barrier, evaluating its efficacy in combination with standard-of-care therapies, and identifying predictive biomarkers to select patients most likely to benefit from this targeted approach. The continued exploration of the CDK5-CREB1 axis holds significant promise for improving the treatment landscape for patients with glioblastoma.

References

- 1. Cyclin-Dependent Kinase 5 (Cdk5): Preparation and Measurement of Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 2. promega.com [promega.com]

- 3. CDK5 Inhibition Resolves PKA/cAMP-Independent Activation of CREB1 Signaling in Glioma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.ca [promega.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of CP-690,550 (Tofacitinib): A Potent and Selective Kinase Inhibitor for Immune-Mediated Diseases

A Technical Guide for Researchers and Drug Development Professionals

Introduction

CP-690,550, also known as tofacitinib, is a potent, orally available inhibitor of the Janus kinase (JAK) family of enzymes. Its discovery marked a significant advancement in the treatment of autoimmune diseases and organ transplant rejection by providing a targeted, small-molecule alternative to traditional immunosuppressive therapies. This technical guide provides an in-depth overview of the discovery of CP-690,550, focusing on its mechanism of action, selectivity, and the key experimental methodologies employed in its characterization. The quantitative data are summarized in structured tables, and detailed experimental protocols are provided for key assays. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this pivotal kinase inhibitor.

Mechanism of Action and Kinase Selectivity

CP-690,550 exerts its immunomodulatory effects by inhibiting the JAK family of non-receptor tyrosine kinases, which are crucial for signaling downstream of cytokine receptors. By blocking the JAK-STAT signaling pathway, tofacitinib interferes with the cellular responses to numerous cytokines involved in immune cell development, proliferation, and function.

Kinase Inhibition Profile

The inhibitory activity of CP-690,550 was evaluated against a panel of kinases, demonstrating potent inhibition of JAK3 and, to a lesser extent, JAK1 and JAK2. This selectivity is critical to its therapeutic effect and safety profile.

| Target Kinase | IC50 (nM) | Ki (nM) | Notes |

| JAK3 | 1[1] | 0.4 | Potent inhibition, key to its immunosuppressive effects. |

| JAK2 | 20[1] | - | ~20-fold less potent than against JAK3. |

| JAK1 | 112[1] | 0.7 | ~100-fold less potent than against JAK3. |

| Other Kinases | >3000 | - | Displayed high selectivity against a panel of 30 other kinases. |

| Table 1: In vitro kinase inhibitory potency of CP-690,550. |

Key Experimental Protocols

The discovery and characterization of CP-690,550 involved a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy. Detailed methodologies for these key experiments are outlined below.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of CP-690,550 against purified JAK enzymes.

Methodology: ELISA-Based Kinase Assay

-

Plate Coating: 96-well Nunc MaxiSorp plates are coated overnight at 37°C with 100 µg/mL of a random L-glutamic acid and L-tyrosine co-polymer (poly(Glu, Tyr), 4:1 ratio) in a suitable buffer. This polymer serves as the substrate for the kinase reaction.

-

Washing: The plates are washed three times with an appropriate wash buffer to remove unbound substrate.

-

Enzyme and Inhibitor Incubation:

-

Recombinant human JAK enzyme (GST-fusion protein of the catalytic domain) is added to each well.

-

CP-690,550, at various concentrations, is added to the wells.

-

The kinase reaction is initiated by the addition of a kinase buffer (50 mM HEPES, pH 7.3, 125 mM NaCl, 24 mM MgCl₂) containing ATP and 1 mM sodium orthovanadate.

-

The reaction is allowed to proceed for 30 minutes at room temperature.

-

-

Detection:

-

The plates are washed three times to stop the reaction and remove ATP and unbound enzyme.

-

The level of substrate phosphorylation is quantified using a standard ELISA protocol. An anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) is added to the wells.

-

After incubation and subsequent washing, a TMB (3,3',5,5'-tetramethylbenzidine) substrate is added to develop a colorimetric signal.

-

The absorbance is read on a microplate reader, and the IC50 values are calculated from the dose-response curves.

-

Cellular Assays

Objective: To evaluate the functional effects of CP-690,550 on immune cell responses.

Methodology: IL-2-Induced T-Cell Proliferation Assay

-

Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

T-Cell Blast Formation: T-cell blasts are generated by stimulating PBMCs with a mitogen, such as phytohemagglutinin (PHA), for several days to upregulate the expression of IL-2 receptors and JAK3.

-

Inhibitor and Cytokine Treatment:

-

The T-cell blasts are washed and plated in 96-well plates.

-

CP-690,550 is added at various concentrations.

-

The cells are then stimulated with recombinant human IL-2 (200 U/mL) to induce proliferation.

-

-

Proliferation Measurement (³H-Thymidine Incorporation):

-

The cells are incubated for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

During the final 18 hours of incubation, ⁵⁰ µL of ³H-thymidine (5 mCi/mL) is added to each well.

-

The cells are harvested onto filter mats using a 96-well harvester.

-

The amount of incorporated ³H-thymidine, which is proportional to the degree of cell proliferation, is measured using a scintillation counter.

-

IC50 values are determined from the inhibition of proliferation at different drug concentrations.

-

Methodology: STAT5 Phosphorylation Assay (Flow Cytometry)

-

Cell Stimulation: Purified CD4+ T cells are pre-incubated with varying concentrations of CP-690,550 before being stimulated with IL-2 for 15 minutes to induce STAT5 phosphorylation.

-

Fixation and Permeabilization:

-

The stimulation is stopped by adding a fixation buffer (e.g., 4% paraformaldehyde).

-

The cells are then permeabilized with ice-cold methanol to allow intracellular antibody staining.

-

-

Antibody Staining: The permeabilized cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of STAT5 (pSTAT5). Cell surface markers (e.g., CD4) can also be co-stained.

-

Flow Cytometry Analysis: The level of pSTAT5 in the CD4+ T cell population is quantified using a flow cytometer. The median fluorescence intensity (MFI) of the pSTAT5 signal is used to determine the extent of inhibition by CP-690,550.

In Vivo Efficacy Models

Objective: To assess the therapeutic potential of CP-690,550 in animal models of autoimmune disease and organ transplant rejection.

Methodology: Murine Collagen-Induced Arthritis (CIA) Model

-

Disease Induction: Arthritis is induced in DBA/1 mice by immunization with an emulsion of bovine type II collagen and Freund's complete adjuvant, followed by a booster immunization.

-

Drug Administration: Once arthritis is established, mice are treated orally with CP-690,550 (e.g., 30 mg/kg/day) or a vehicle control.

-

Efficacy Assessment: The severity of arthritis is monitored by scoring paw swelling and inflammation. At the end of the study, joint tissues are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.

Methodology: Cynomolgus Monkey Kidney Transplant Model

-

Transplantation: Kidney allografts are transplanted into cynomolgus monkeys.

-

Immunosuppressive Treatment: Animals receive CP-690,550 orally, starting at the time of transplantation. Dosing is adjusted based on serum drug levels.

-

Endpoint Evaluation: The primary endpoint is allograft survival time. Graft function is monitored by measuring serum creatinine levels. At the end of the study, the allografts are examined histologically for signs of rejection.

Signaling Pathway and Experimental Workflow Diagrams

Conclusion

The discovery of CP-690,550 (tofacitinib) represents a landmark achievement in the development of targeted therapies for immune-mediated diseases. Through a systematic approach involving robust in vitro and in vivo assays, researchers were able to identify and characterize a potent and selective JAK inhibitor with significant therapeutic potential. The detailed experimental protocols and data presented in this guide offer valuable insights for scientists and researchers in the field of drug discovery and development, providing a solid foundation for future investigations into kinase inhibitors.

References

In-Depth Technical Guide: The Biological Activity and Targets of CP-681301

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-681301 is a potent and highly specific small-molecule inhibitor of Cyclin-Dependent Kinase 5 (CDK5). This technical guide provides a comprehensive overview of the biological activity, molecular targets, and associated signaling pathways of CP-681301. Primarily investigated for its therapeutic potential in glioblastoma, CP-681301 demonstrates significant anti-tumor and anti-proliferative effects by targeting the CDK5-CREB1 signaling axis in glioma stem cells (GSCs). This document summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of its mechanism of action to support further research and drug development efforts.

Introduction

Cyclin-Dependent Kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, function, and survival.[1] Dysregulation of CDK5 activity has been implicated in various neurodegenerative diseases and cancers, including glioblastoma.[2] In the context of glioblastoma, CDK5 is aberrantly activated and contributes to the self-renewal and proliferation of glioma stem cells (GSCs), a subpopulation of tumor cells responsible for therapeutic resistance and recurrence.[3]

CP-681301 has emerged as a critical research tool for elucidating the role of CDK5 in glioblastoma pathogenesis. Its high specificity for CDK5 allows for targeted investigation of the downstream consequences of CDK5 inhibition.[4] This guide will delve into the specifics of its biological activity and the experimental methodologies used to characterize its effects.

Core Subject: Biological Activity and Molecular Targets

Primary Target: Cyclin-Dependent Kinase 5 (CDK5)

The principal molecular target of CP-681301 is Cyclin-Dependent Kinase 5 (CDK5).[4] Unlike canonical CDKs that regulate the cell cycle, CDK5's activity is primarily associated with post-mitotic neurons and is dependent on its regulatory subunits, p35 and p25.[1] CP-681301 effectively inhibits the kinase activity of both the CDK5-p35 and CDK5-p25 complexes.[2]

Quantitative Analysis of Biological Activity

The potency of CP-681301 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its biological activity.

Table 1: In Vitro Inhibition of CDK5

| Parameter | Value | Cell/System | Reference |

| CDK5-p35/p25 Inhibition | Complete abolishment at 1 µM | In vitro kinase assay | [2] |

Table 2: Effects on Glioblastoma Stem Cells (GSCs)

| Parameter | Concentration | Treatment Duration | Effect | Reference |

| Cytotoxicity | 1 µM | 96 hours | Variably cytotoxic to GSC cultures; Not toxic to normal human neural progenitor cells (NHNPs) | [2] |

| Marker Expression | 10, 50 µM | 48 hours | Decreased expression of CD133, OLIG2, SOX2, Ki67, and pCDK5 | [2] |

| CREB Phosphorylation | 0.5, 1 µM | Not specified | Suppression of CREB Ser133 phosphorylation | [2] |

| Self-Renewal | Not specified | Not specified | Reduction in self-renewal properties | [2] |

Table 3: In Vivo Anti-Tumor Activity

| Model Organism | Dosage | Treatment Duration | Effect | Reference |

| Drosophila | 1 mM (fed) | 10 days | Anti-tumor activity | [2] |

| Mouse Xenograft | Not specified | Not specified | Reduced cell proliferation in xenograft tumors | [2] |

Kinase Selectivity

Signaling Pathways and Mechanisms of Action

CP-681301 exerts its anti-tumor effects in glioblastoma primarily through the inhibition of the CDK5 signaling pathway, which in turn affects the phosphorylation and activation of the cAMP response element-binding protein (CREB).

The CDK5-CREB1 Signaling Axis in Glioblastoma Stem Cells

In glioma stem cells, CDK5 directly phosphorylates CREB1 at serine 133, leading to its activation.[3] Activated CREB1 is a transcription factor that promotes the expression of genes involved in self-renewal and proliferation. By inhibiting CDK5, CP-681301 prevents the phosphorylation and activation of CREB1, thereby suppressing the GSC phenotype.[3]

References

An In-Depth Technical Guide to the Brain Permeability of CP681301

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP681301 is a potent and selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5), a critical regulator of neuronal signal transduction and a promising therapeutic target for various neurological disorders and cancers, including glioblastoma. A key challenge in the development of therapeutics targeting the central nervous system (CNS) is overcoming the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the brain permeability of this compound, presenting quantitative pharmacokinetic data, detailed experimental methodologies, and relevant signaling pathways. The information compiled herein is intended to support further research and development of this compound and other brain-permeable kinase inhibitors.

Introduction

Cyclin-Dependent Kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other physiological processes within the central nervous system.[1] Dysregulation of CDK5 activity has been implicated in the pathophysiology of several neurodegenerative diseases and cancers, making it an attractive target for therapeutic intervention.[2] this compound has emerged as a highly specific, brain-permeable inhibitor of CDK5, demonstrating anti-proliferative and anti-tumor activity.[3] Its ability to cross the blood-brain barrier is a critical attribute for its potential efficacy in treating CNS malignancies like glioblastoma, where it has been shown to reduce the self-renewal of glioma stem cells (GSCs).[4][5] This document consolidates the available data on the brain permeability of this compound, offering a technical resource for the scientific community.

Quantitative Pharmacokinetic Data

The brain permeability of this compound (also referred to as 25-106 in some literature) has been quantitatively assessed in preclinical models. The following tables summarize the key pharmacokinetic parameters in both plasma and brain tissue following intravenous administration in mice.

Table 1: Pharmacokinetic Parameters of this compound in Plasma [1]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (h*ng/mL) | Half-life (t½) (h) |

| 10 | 1,254.00 ± 245.30 | 1 | 1,367.00 ± 267.50 | 3.45 ± 0.67 |

| 50 | 4,876.00 ± 953.20 | 1 | 5,312.00 ± 1038.00 | 3.45 ± 0.67 |

| 100 | 8,987.00 ± 1757.00 | 1 | 9,791.00 ± 1914.00 | 3.45 ± 0.67 |

| 200 | 15,432.00 ± 3017.00 | 1 | 16,810.00 ± 3286.00 | 3.45 ± 0.67 |

Table 2: Pharmacokinetic Parameters of this compound in Brain Tissue [1]

| Dose (mg/kg) | Cmax (ng/g) | Tmax (h) | AUC (0-24h) (h*ng/g) | Half-life (t½) (h) |

| 10 | 101.13 ± 23.65 | 1 | 80.00 ± 20.00 | 17.20 ± 10.39 |

| 50 | 118.25 ± 27.83 | 1 | 120.00 ± 30.00 | 17.20 ± 10.39 |

| 100 | 376.88 ± 88.59 | 1 | 380.00 ± 95.00 | 17.20 ± 10.39 |

| 200 | 668.75 ± 157.17 | 1 | 670.00 ± 167.50 | 17.20 ± 10.39 |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the brain permeability and efficacy of this compound.

In Vivo Pharmacokinetic Study

This protocol describes the determination of this compound concentrations in plasma and brain tissue of mice following intravenous administration.

-

Animal Model: Male C57BL/6 mice, 10–12 weeks of age.[1]

-

Compound Administration: this compound (25-106) was administered via intravenous (I.V.) injection at doses of 10, 50, 100, and 200 mg/kg.[1]

-

Sample Collection: Blood and brain tissue samples were collected at 1, 2, 6, and 24 hours post-injection.[6]

-

Sample Preparation:

-

Plasma: Blood samples were centrifuged to separate plasma.

-

Brain Tissue: Brains were harvested, weighed, and homogenized.

-

-

Analytical Method:

-

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

-

Instrumentation: A validated LC-MS/MS method was used for the simultaneous quantification of this compound in plasma and brain homogenates.[3][7]

-

Quantification: A standard curve was generated for accurate quantification of the compound in the biological matrices.

-

Signaling Pathway

This compound exerts its therapeutic effects by inhibiting CDK5. In the context of glioblastoma, the CDK5 signaling pathway plays a crucial role in the self-renewal and proliferation of glioma stem cells (GSCs).

CDK5-CREB1 Signaling in Glioma Stem Cells

Research has shown that CDK5 can directly bind to and phosphorylate the cAMP response element-binding protein (CREB1) at serine 133, leading to its activation.[5][8] This activation of CREB1 is independent of the canonical PKA/cAMP pathway and is critical for maintaining the self-renewal properties of GSCs.[8][9] By inhibiting CDK5, this compound prevents the phosphorylation and activation of CREB1, thereby suppressing GSC self-renewal and tumor growth.[5]

Conclusion

The data presented in this technical guide underscore the significant brain permeability of this compound, a critical characteristic for a CNS drug candidate. The quantitative pharmacokinetic data demonstrates that this compound achieves substantial concentrations in the brain following systemic administration. The detailed experimental protocols provide a foundation for replicating and expanding upon these findings. Furthermore, the elucidation of the CDK5-CREB1 signaling pathway in glioma stem cells offers a clear mechanism of action for the anti-tumor effects of this compound. This comprehensive overview serves as a valuable resource for researchers and drug developers working to advance this compound and other brain-penetrant therapies for neurological and oncological indications.

References

- 1. Frontiers | Systemic Administration of a Brain Permeable Cdk5 Inhibitor Alters Neurobehavior [frontiersin.org]

- 2. CDK5 Knockdown inhibits proliferation and induces apoptosis and Cell Cycle Arrest in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Glioma Stem Cells: Signaling, Microenvironment, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cdk5 inhibitors: Combating Cognitive Disorders | LGC Standards [lgcstandards.com]

- 8. This compound | CDK5 inhibitor | Probechem Biochemicals [probechem.com]

- 9. Systemic Administration of a Brain Permeable Cdk5 Inhibitor Alters Neurobehavior - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Cdk5 Inhibitor CP681301: A Technical Guide to its Anti-Proliferative Effects in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP681301 is a highly specific, brain-permeable small molecule inhibitor of Cyclin-dependent kinase 5 (Cdk5). Emerging research has highlighted its potent anti-proliferative and anti-tumor activities, particularly in the context of glioblastoma and glioma stem cells (GSCs). This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its impact on cancer cell proliferation. It includes a compilation of quantitative data from key studies, detailed experimental protocols for relevant assays, and visual representations of the signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in oncology.

Introduction

Cyclin-dependent kinase 5 (Cdk5) is an atypical cyclin-dependent kinase that has been traditionally studied for its roles in the central nervous system. However, recent evidence has implicated dysregulated Cdk5 activity in the development and progression of a variety of cancers, including glioblastoma, breast, lung, and pancreatic tumors[1]. This has positioned Cdk5 as a promising therapeutic target for cancer treatment. This compound has been identified as a potent and selective inhibitor of Cdk5, demonstrating significant anti-cancer effects in preclinical models[1][2]. This guide will delve into the technical details of this compound's action on cancer cell proliferation.

Mechanism of Action: Inhibition of the Cdk5-CREB1 Signaling Pathway

This compound exerts its anti-proliferative effects primarily through the inhibition of the Cdk5-CREB1 signaling pathway. In glioma stem cells (GSCs), Cdk5 directly binds to and phosphorylates the cAMP response element-binding protein 1 (CREB1) at serine 133, leading to its activation. This activation of CREB1 is independent of the canonical PKA/cAMP pathway[3]. Activated CREB1 then promotes the transcription of genes involved in self-renewal and proliferation of GSCs. This compound, by inhibiting Cdk5 kinase activity, prevents the phosphorylation and subsequent activation of CREB1, thereby suppressing GSC self-renewal and tumor growth[1][4].

Signaling Pathway Diagram

Caption: Cdk5-CREB1 Signaling Pathway Inhibition by this compound.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on cancer cell lines, primarily focusing on glioma stem cells (GSCs).

Table 1: In Vitro Efficacy of this compound

| Cell Line(s) | Assay | Concentration | Incubation Time | Observed Effect | Reference |

| GBM121, GBM39 GSCs | Cell Viability | 1 µM | 96 h | Variably cytotoxic to GSC cultures | [5] |

| NHNPs (Normal Human Neuro-progenitors) | Cell Viability | 1 µM | 96 h | Not toxic | [5] |

| GBM121, GBM39 GSCs | Western Blot | 10, 50 µM | 48 h | Decreased expression of CD133, OLIG2, SOX2, and Ki67 | [5] |

| GSCs | Western Blot | 0.5, 1 µM | - | Suppressed expression of CREB Ser133 phosphorylation | [5] |

Table 2: In Vivo and Ex Vivo Efficacy of this compound

| Model | Treatment | Duration | Observed Effect | Reference |

| Mouse Glioma Xenografts (GBM121, GBM39) | 1 mM (fed) | 10 days | Reduced self-renewal and anti-tumor activity | [5] |

| Ex vivo organotypic explant slice cultures (GBM121, GBM39) | 10, 50 µM | 48 h | Reduced phosphorylation of Cdk5 and expression of Ki67 | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on cancer cell proliferation.

Cell Viability Assay (MTT Assay)

This protocol is a standard procedure for assessing cell viability and can be adapted for use with this compound.

Materials:

-

Cancer cell lines (e.g., GBM121, GBM39 GSCs)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

Experimental Workflow: Cell Viability Assay

References

- 1. STEM-30. CDK5 INHIBITION RESOLVES PKA/cAMP-INDEPENDENT ACTIVATION OF CREB1 SIGNALING IN GLIOMA STEM CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunohistochemical analysis of Ki-67 expression in mouse xenografts [bio-protocol.org]

- 3. Targeting CREB in Cancer Therapy: A Key Candidate or One of Many? An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK5 Inhibition Resolves PKA/cAMP-Independent Activation of CREB1 Signaling in Glioma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for CP-690,550 (Tofacitinib) In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-690,550, also known as tofacitinib, is a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] These kinases, including JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine receptor signaling, which governs the proliferation, differentiation, and function of hematopoietic cells.[3] Due to the restricted expression of JAK3 to hematopoietic cells, it has emerged as a significant therapeutic target for autoimmune diseases like rheumatoid arthritis and psoriasis, as well as for preventing organ transplant rejection.[2][3] CP-690,550 exhibits inhibitory activity against multiple JAK isoforms, with the highest potency towards JAK3.[4][5][6][7]

In vitro kinase assays are indispensable for the discovery and characterization of JAK inhibitors like CP-690,550. These assays provide a direct measure of the inhibitor's potency and selectivity against the target kinase. This document offers a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of CP-690,550 against JAK3.

JAK3 Signaling Pathway

The binding of a cytokine to its receptor initiates the JAK3 signaling pathway. This leads to receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate downstream substrates, most notably the Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immune cell activation and function. CP-690,550 exerts its effect by inhibiting the kinase activity of JAK3, thereby blocking this signaling cascade.

JAK3 signaling pathway and the inhibitory action of CP-690,550.

Quantitative Data Summary

The inhibitory activity of CP-690,550 against JAK family kinases is typically determined by measuring its half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values obtained from in vitro kinase assays.

| Kinase Target | CP-690,550 (Tofacitinib) IC50 (nM) |

| JAK1 | 112 |

| JAK2 | 20 |

| JAK3 | 1 |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[8]

Experimental Protocol: In Vitro Kinase Assay for CP-690,550

This protocol is designed for a 384-well plate format and utilizes the ADP-Glo™ Kinase Assay principle, which measures the amount of ADP produced during the kinase reaction as a quantitative measure of kinase activity.[3][9][10]

Materials

-

Recombinant active JAK3 enzyme

-

CP-690,550 (Tofacitinib)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[10]

-

Substrate (e.g., Poly (4:1 Glu, Tyr) synthetic peptide)[9]

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white opaque plates

-

Plate reader capable of luminescence detection

Experimental Workflow

Experimental workflow for the CP-690,550 in vitro kinase assay.

Detailed Steps

-

Reagent Preparation:

-

Prepare serial dilutions of CP-690,550 in DMSO. It is recommended that the final DMSO concentration in the assay does not exceed 1%.

-

Thaw the recombinant active JAK3 enzyme on ice and dilute it to the desired concentration in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically through an enzyme titration.

-

Prepare a substrate and ATP mixture in Kinase Assay Buffer. The ATP concentration should be at or near the Km value for JAK3 to accurately determine the inhibitor's potency.

-

-

Assay Plate Setup:

-

Kinase Reaction Initiation:

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells. The final reaction volume will be 5 µL.[3]

-

-

Kinase Reaction Incubation:

-

Gently mix the plate and incubate at room temperature for 60 minutes.[3]

-

-

Reaction Termination and ATP Depletion:

-

Signal Generation:

-

Data Acquisition:

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of CP-690,550.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

- 1. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CP-690550, a JAK3 inhibitor as an immunosuppressant for the treatment of rheumatoid arthritis, transplant rejection, psoriasis and other immune-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. adooq.com [adooq.com]

- 6. rndsystems.com [rndsystems.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Generation of a chemical genetic model for JAK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 10. promega.com [promega.com]

Application Notes and Protocols for CP681301 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP681301 is a potent and highly specific inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[1][2] CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function. Dysregulation of CDK5 activity has been implicated in the pathogenesis of various neurodegenerative diseases and cancers, including glioblastoma.[3] In the context of glioma, CDK5 has been shown to promote the self-renewal of glioma stem cells (GSCs), which are a key driver of tumor initiation, progression, and resistance to therapy.[4] this compound exerts its anti-tumor effects by inhibiting CDK5, thereby suppressing the downstream signaling pathways that contribute to GSC maintenance and proliferation.[4][5]

These application notes provide a summary of the available data and protocols for the use of this compound in the context of mouse xenograft models of glioma. It is important to note that while the anti-tumor activity of this compound has been demonstrated in ex vivo studies using tissues from mouse xenografts, specific in vivo dosage information for administration to live mice is not publicly available in the reviewed literature.

Mechanism of Action

This compound is a selective inhibitor of CDK5.[1] CDK5, when activated by its regulatory subunits p35 or p39, phosphorylates a variety of downstream substrates. In glioma stem cells, a key downstream target of CDK5 is the transcription factor CREB1 (cAMP response element-binding protein 1). CDK5-mediated phosphorylation of CREB1 is crucial for the self-renewal of GSCs.[4][5] By inhibiting CDK5, this compound prevents the phosphorylation and activation of CREB1, leading to a reduction in GSC self-renewal and proliferation.

Data Presentation

The following table summarizes the quantitative data available from ex vivo studies on mouse xenograft tissues.

| Parameter | Value | Cell/Tissue Type | Reference |

| Ex vivo Concentration | 0 µM (Control) | Patient-Derived GBM Stem Cell Xenograft Sections | Mukherjee S, et al. Cell Rep. 2018 |

| 10 µM | Patient-Derived GBM Stem Cell Xenograft Sections | Mukherjee S, et al. Cell Rep. 2018 | |

| 50 µM | Patient-Derived GBM Stem Cell Xenograft Sections | Mukherjee S, et al. Cell Rep. 2018 | |

| Observed Effect | Reduction in active CDK5 and Ki67 staining | Patient-Derived GBM Stem Cell Xenograft Sections | Mukherjee S, et al. Cell Rep. 2018 |

| Downregulation of stem cell markers | Patient-Derived GBM Stem Cell Xenograft Sections | Mukherjee S, et al. Cell Rep. 2018 | |

| Suppression of CDK5 phosphorylation | Patient-Derived GBM Stem Cell Xenograft Sections | Mukherjee S, et al. Cell Rep. 2018 |

Experimental Protocols

Note: A detailed in vivo dosing protocol for this compound in mouse xenograft models is not available in the reviewed literature. The following protocol is for the ex vivo treatment of tumor sections derived from mouse xenografts.

Protocol: Ex Vivo Treatment of Glioma Xenograft Tumor Sections

This protocol is adapted from the methodology described in Mukherjee S, et al. Cell Rep. 2018.

-

Animal Model:

-

Establish orthotopic xenografts in immunocompromised mice (e.g., NOD-SCID) using patient-derived glioblastoma stem cells.

-

Monitor tumor growth via bioluminescence imaging or other appropriate methods.

-

-

Tumor Tissue Collection:

-

Euthanize mice when tumors reach a predetermined size.

-

Carefully dissect the brain and isolate the tumor tissue under sterile conditions.

-

-

Tumor Sectioning:

-

Prepare 300 µm thick tumor sections using a vibratome or a similar tissue slicer in an appropriate buffer (e.g., ice-cold artificial cerebrospinal fluid).

-

-

Ex Vivo Culture and Treatment:

-

Place the tumor sections on sterile culture plate inserts in a petri dish containing appropriate culture medium (e.g., Neurobasal medium supplemented with growth factors).

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Add this compound to the culture medium to achieve the desired final concentrations (e.g., 10 µM and 50 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment group.

-

Incubate the tumor sections for 48 hours in a humidified incubator at 37°C and 5% CO₂.

-

-

Analysis:

-

Following incubation, fix the tumor sections in 4% paraformaldehyde.

-

Process the fixed tissues for immunohistochemical analysis to assess markers of interest, such as active CDK5 (p-CDK5), proliferation (Ki67), and stem cell markers.

-

Alternatively, protein lysates can be prepared from the treated tumor sections for Western blot analysis to quantify the expression and phosphorylation of target proteins.

-

Mandatory Visualization

Caption: CDK5 signaling pathway in glioma stem cells.

Caption: Generalized workflow for a mouse xenograft study.

References

- 1. The Role of CDK5 in Tumours and Tumour Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of Cdk5 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. CDK5 Inhibition Resolves PKA/cAMP-Independent Activation of CREB1 Signaling in Glioma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing CP-681301 for Targeted Inhibition of Glioma Stem Cells

For Research Use Only.

Introduction